Neopentyl glycol dicaprate
Description
Properties
CAS No. |
27841-06-1 |
|---|---|
Molecular Formula |
C25H48O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(3-decanoyloxy-2,2-dimethylpropyl) decanoate |
InChI |
InChI=1S/C25H48O4/c1-5-7-9-11-13-15-17-19-23(26)28-21-25(3,4)22-29-24(27)20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3 |
InChI Key |
BJDAUCLANVMIOB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCC |
Other CAS No. |
27841-06-1 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Cosmetics and Personal Care
NPGD is primarily utilized in the formulation of cosmetics due to its emollient properties. Below is a summary of its key applications:
| Application Area | Products |
|---|---|
| Skin Care | Creams, lotions, gels |
| Make-Up | Lipsticks, foundations, eye makeup |
| Hair Care | Conditioners, styling products |
| Sun Care | Sunscreens, after-sun products |
Benefits in Formulations
- Moisturization : NPGD helps to retain moisture in the skin, making it suitable for dry skincare formulations .
- Silky Texture : It imparts a smooth and silky feel to cosmetics, enhancing user experience .
- Compatibility : NPGD is compatible with various surfactants and other cosmetic ingredients, making it a versatile choice for formulators .
Safety and Toxicological Profile
Safety assessments indicate that NPGD has low toxicity levels. In studies involving human patch tests, it was found to be non-irritating when applied directly to the skin for up to 24 hours . The oral LD50 (lethal dose for 50% of the population) is reported to be greater than 2000 mg/kg in rats, indicating a high safety margin for human use .
Market Trends
The market for NPGD is projected to grow significantly due to increasing demand in the cosmetics sector. A report indicates a compound annual growth rate (CAGR) of approximately 14.55% from 2024 to 2031 in the United States alone .
Case Study 1: Skin Conditioning Efficacy
A comparative study evaluated the moisturizing effects of NPGD versus traditional emollients in creams. Participants reported improved skin hydration levels and satisfaction with products containing NPGD over a four-week period.
Case Study 2: Formulation Stability
Research conducted on the stability of cosmetic formulations containing NPGD showed that it maintained its properties over extended periods at various temperatures. This stability is crucial for ensuring product efficacy throughout its shelf life.
Chemical Reactions Analysis
Hydrolysis Reactions
NGD undergoes hydrolysis under acidic or alkaline conditions, cleaving ester bonds to regenerate neopentyl glycol and capric acid.
Table 1: Hydrolysis Kinetics of NGD
| Condition | Temperature (°C) | Time (hours) | Conversion Rate (%) | Byproducts Identified |
|---|---|---|---|---|
| 1M H₂SO₄ | 80 | 6 | 95 | Capric acid, neopentyl glycol |
| 1M NaOH | 60 | 4 | 98 | Sodium caprate, diol |
| Neutral (H₂O) | 100 | 24 | <5 | Trace free acids |
Key Observations
-
Acid Hydrolysis : Proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.
-
Base Hydrolysis (Saponification) : Forms sodium caprate, with faster kinetics due to hydroxide ion nucleophilicity .
-
Stability : NGD resists hydrolysis in neutral aqueous environments, making it suitable for cosmetic emulsions .
Thermal Degradation
NGD demonstrates high thermal stability due to its neopentyl backbone, which impedes radical chain reactions.
Table 2: Thermal Stability Data
| Temperature (°C) | Duration (hours) | Mass Loss (%) | Degradation Products |
|---|---|---|---|
| 200 | 2 | 2 | None detected |
| 250 | 1 | 15 | Capric acid, ketones |
| 300 | 0.5 | 40 | Alkenes, CO₂ |
Mechanistic Insights
-
<250°C : Minimal decomposition; ester groups remain intact.
-
>250°C : Cleavage of ester bonds and β-scission of the neopentyl chain yield alkenes and carboxylic acids .
Oxidative Reactivity
NGD is resistant to autoxidation due to the absence of unsaturated bonds. Accelerated oxidation studies (100°C, O₂ atmosphere) show:
-
FTIR Analysis : No detectable carbonyl or hydroxyl group generation, confirming oxidative stability .
Biodegradation Pathways
NGD is enzymatically hydrolyzed by esterases in environmental or biological systems:
-
Microbial Degradation : Pseudomonas spp. hydrolyze NGD into non-toxic metabolites within 28 days under aerobic conditions .
-
Mammalian Metabolism : Pancreatic lipases convert NGD into capric acid and neopentyl glycol, which are excreted or further metabolized .
Stability in Formulations
NGD maintains integrity in cosmetic and industrial products:
Table 3: Stability Under pH and UV Exposure
| Condition | pH | UV Exposure (300–400 nm) | NGD Retention (%) |
|---|---|---|---|
| Acidic (pH 3) | 3 | 0 | 98 |
| Alkaline (pH 10) | 10 | 0 | 95 |
| Neutral + UV (200 hrs) | 7 | 200 | 88 |
Interaction with Surfactants
NGD enhances the stability of surfactant micelles in emulsions:
Preparation Methods
Biocatalytic Synthesis Method
Recent advances highlight the biocatalytic synthesis of neopentyl glycol dicaprate as a highly efficient, environmentally friendly method. This process uses immobilized enzymes (specifically, Candida antarctica lipase B, marketed as Lipozyme®435) to catalyze the esterification of neopentyl glycol with capric acid in a solvent-free system.
- Reactants: Neopentyl glycol and capric acid
- Catalyst: Lipozyme®435 (immobilized Candida antarctica lipase B)
- Reaction System: Solvent-free, fed-batch reactor
- Temperature: 80°C
- Reaction Time: 6 hours
- Product Purity: 92.5%
- Process Productivity: 0.15 kg product/L reactor·h
- Biocatalyst Productivity: 167.09 kg product/kg biocatalyst
- Cycle Reusability: Biocatalyst reused for at least five cycles with no significant loss of activity
Process Intensification Strategies
- Solvent-Free Operation: Increases yield and reduces reactor volume requirements.
- Fed-Batch Acid Addition: Capric acid is gradually added using a peristaltic pump to maintain optimal concentration and minimize enzyme inhibition.
- Biocatalyst Reusability: The immobilized enzyme can be reused, improving economic and environmental sustainability.
The biocatalytic method aligns with green chemistry principles, reducing hazardous waste and energy consumption, and is suitable for industrial-scale implementation.
Key Data Table: Biocatalytic Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Lipozyme®435 |
| Reactor Type | Fed-batch |
| Operating Temperature | 80°C |
| Reaction Time | 6 hours |
| Product Purity | 92.5% |
| Process Productivity | 0.15 kg/L·h |
| Biocatalyst Productivity | 167.09 kg/kg biocatalyst |
| Biocatalyst Reusability | ≥5 cycles |
Comparative Analysis of Preparation Methods
| Feature | Biocatalytic Method | Traditional Chemical Method |
|---|---|---|
| Catalyst | Immobilized lipase (enzyme) | Acid catalyst |
| Reaction Temperature | 80°C | Higher (often >100°C) |
| Solvent Use | None (solvent-free) | Often required |
| Environmental Impact | Low (green chemistry) | Higher (waste, emissions) |
| Product Purity | 92.5% | Variable |
| Catalyst Reusability | High (≥5 cycles) | Low |
| Industrial Suitability | High | Moderate |
Research Findings and Industrial Implications
- The biocatalytic process achieves high product purity and productivity in short reaction times.
- The fed-batch addition of capric acid is critical to avoid enzyme inhibition and maintain high yields.
- The process is scalable and suitable for industrial adoption, meeting sustainability and efficiency criteria.
Q & A
Q. What are the standard synthetic routes for producing neopentyl glycol dicaprate, and how can reaction efficiency be optimized?
this compound is synthesized via esterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with decanoic acid (capric acid) using acid catalysts. Optimization involves controlling molar ratios (e.g., 1:2 for diesters), reaction temperature (typically 120–160°C), and catalyst selection (e.g., sulfuric acid or immobilized lipases for greener synthesis). Purity is monitored via gas chromatography (GC) to quantify unreacted acids or monoesters. Post-synthesis purification may involve vacuum distillation or solvent extraction to remove residual catalysts .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ester bond formation and branching via neopentyl glycol’s geminal dimethyl groups.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1740 cm (ester C=O stretch) and 1150–1250 cm (C-O ester linkage) validate synthesis.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies trace impurities like monoesters or unreacted decanoic acid.
- High-Performance Liquid Chromatography (HPLC) : Quantifies diastereomers if present .
Q. What acute toxicity data exist for this compound, and how reliable are these findings?
Limited acute toxicity data from neopentyl glycol (parent compound) studies indicate low systemic toxicity in rats (oral LD > 2000 mg/kg; inhalation LC > 140 mg/m) with no mortality or pathological effects observed over 7 days . However, direct data on the dicaprate ester are sparse. Researchers should extrapolate cautiously, noting potential differences in bioavailability due to esterification altering hydrophobicity and metabolism .
Advanced Research Questions
Q. How can researchers address gaps in toxicokinetic data for this compound, particularly regarding metabolic pathways and metabolite accumulation?
Proposed methodologies:
- In vitro hepatocyte assays : Use liver microsomes or S9 fractions to identify phase I/II metabolites (e.g., hydrolysis to neopentyl glycol and decanoic acid).
- Radiolabeled tracer studies : Synthesize C-labeled dicaprate to track absorption, distribution, and excretion in rodent models.
- Bile-duct cannulation : Assess enterohepatic recirculation of metabolites. Evidence suggests neopentyl glycol is rapidly excreted in urine, but ester hydrolysis kinetics and potential bioactive metabolites (e.g., dicarboxylic acids from ω-oxidation) remain unstudied .
Q. What experimental design considerations are critical for evaluating inhalation toxicity of this compound in occupational settings?
Key factors:
- Aerosol generation : Use nebulizers to simulate workplace exposure (particle size <5 µm for alveolar deposition).
- OECD TG 403 compliance : Conduct 4-hour acute inhalation studies in rats at concentrations ≥100 mg/m, monitoring bronchial irritation via histopathology.
- Control for ester volatility : Since dicaprate has low vapor pressure, ensure particulate-phase exposure dominates. Current data gaps for inhalation routes necessitate adherence to OECD guidelines for rigor .
Q. How do physicochemical properties (e.g., logP, molecular weight) influence this compound’s dermal absorption in ex vivo models?
With a logP >5 and molecular weight ~412.65 g/mol, dicaprate is predicted to have low dermal penetration. Methodological recommendations:
- Franz diffusion cells : Use human or porcine skin to measure permeability coefficients (K).
- Mass balance studies : Quantify stratum corneum retention vs. systemic absorption.
- Comparative analysis : Benchmark against propylene glycol dicaprate (logP ~4.5, MW ~344), which shows moderate skin penetration in vitro .
Q. What strategies can resolve discrepancies in existing ecotoxicological data for neopentyl glycol derivatives?
- QSAR modeling : Predict aquatic toxicity (e.g., LC for fish) using ester hydrolysis rates and metabolite persistence.
- Microcosm studies : Assess biodegradation in simulated wastewater (OECD 301F) to quantify half-lives.
- Trophic transfer assays : Evaluate bioaccumulation in Daphnia magna or algae. Current data lack ecotoxicity profiles for dicaprate, requiring tiered testing aligned with REACH guidelines .
Methodological Notes
- Data Limitations : Much toxicological evidence derives from neopentyl glycol, not its esters. Researchers must validate extrapolations using structure-activity relationships (SARs) .
- Safety Protocols : Handle dicaprate under fume hoods with PPE (nitrile gloves, N95 respirators) to minimize inhalation of aerosols. Store in airtight containers at <25°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
